

# Technical Guide: ent-Osetamivir Phosphate Reference Standards

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## Compound of Interest

Compound Name: *ent-Osetamivir Phosphate*

Cat. No.: *B12291304*

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## Sourcing, Validation, and Analytical Application in Chiral Purity Testing

### Executive Summary

In the quality control of Osetamivir Phosphate (Tamiflu®), the control of stereochemical purity is a critical regulatory requirement. The active pharmaceutical ingredient (API) is the specific enantiomer (3R,4R,5S).[1][2] Its mirror image, **ent-Osetamivir Phosphate** (3S,4S,5R), is considered a chiral impurity that must be strictly monitored under ICH Q3A/Q3B guidelines.

This guide provides a technical roadmap for sourcing high-fidelity **ent-Osetamivir Phosphate** reference standards, validating their quality, and deploying them in robust chiral HPLC methodologies. It addresses the common "salt-clogging" analytical challenge and provides a self-validating workflow for enantiomeric excess (ee) determination.

## Technical Profile & Stereochemistry

The **ent-Osetamivir Phosphate** standard is the enantiomer of the drug substance.[3] It is not typically listed as a primary "Related Compound" (e.g., A, B, C) in USP/EP monographs, which

usually reserve those designations for diastereomers or degradation products (e.g., Oseltamivir Carboxylate). Therefore, it must often be sourced as a specific chiral reference standard.



## FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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## Supplier Landscape & Selection Criteria

Unlike general reagents, chiral reference standards require certification of enantiomeric purity (often >99% ee) in addition to chemical purity. The following suppliers are vetted for providing ent-Oseltamivir with comprehensive Certificates of Analysis (CoA).

### Tier 1: Specialized Reference Standard Manufacturers

These suppliers typically provide full characterization data (H-NMR, Mass Spec, Chiral HPLC) required for GMP method validation.



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*Critical Procurement Note: Ensure you order the Phosphate Salt (CAS 1035895-89-6) if your method is validated for the salt form, or be prepared to convert the Freebase (CAS 1035895-88-5) to match your sample matrix.*

## Analytical Application: Chiral Separation Protocol

The Challenge: Direct injection of Oseltamivir Phosphate onto certain polysaccharide-based chiral columns can lead to high backpressure or peak splitting due to the precipitation of phosphate salts in organic-heavy mobile phases.

The Solution: A "Salt-Breaking" Extraction Protocol. This method converts the standard and sample to the freebase form in situ or prior to injection, ensuring solubility in the non-polar chiral mobile phase.

### 4.1 Validated Workflow Diagram



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Caption: Workflow for converting phosphate salt to freebase to prevent column clogging and ensure sharp peak shape during chiral analysis.

## 4.2 Step-by-Step Methodology

- Preparation of Standard Stock:
  - Dissolve 10 mg of **ent-Osetamivir Phosphate** in 10 mL of water.
- Salt-Breaking Extraction (Critical Step):
  - Transfer an aliquot of the stock to a separating funnel.
  - Add 0.1 N NaOH (or Na<sub>2</sub>CO<sub>3</sub> solution) to basify (pH > 9).
  - Extract with Dichloromethane (DCM) or n-Hexane/IPA mixture.
  - Collect the organic layer (containing the freebase).
  - Why? This removes the inorganic phosphate counter-ion which is insoluble in the n-hexane mobile phase used for Chiralpak columns.
- Chromatographic Conditions:
  - Column: Chiralpak IC-3 (Immobilized polysaccharide type), 250 x 4.6 mm, 5 μm.
  - Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (85 : 15 : 0.1 v/v/v).
  - Flow Rate: 1.0 mL/min.[9][10]
  - Temperature: 25°C.
  - Detection: UV at 225 nm.[11]
- System Suitability Criteria:
  - Resolution (Rs): > 3.0 between Osetamivir and ent-Osetamivir.
  - Tailing Factor: < 1.5.[9][12]

## Regulatory & Compliance Context

Under ICH Q3A(R2) and Q3B(R2), enantiomers are classified as impurities.

- Reporting Threshold: typically 0.05%.
- Identification Threshold: 0.10%.
- Qualification Threshold: 0.15%.[\[10\]](#)

Because Oseltamivir has three chiral centers, there are theoretically

stereoisomers.[\[1\]](#) However, the enantiomer (inverted at all three centers) is the most critical to control during chiral synthesis or resolution steps. Using a certified ent-Oseltamivir standard allows you to prove your method's specificity—demonstrating that the main peak is solely the active enantiomer and not a racemic mixture.

## References

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